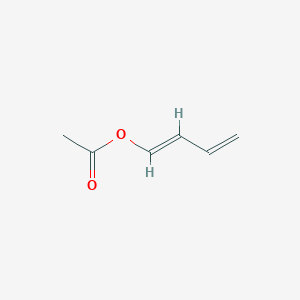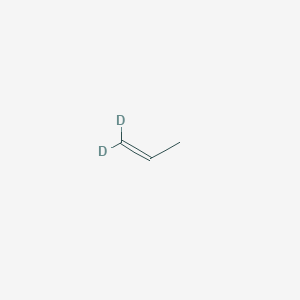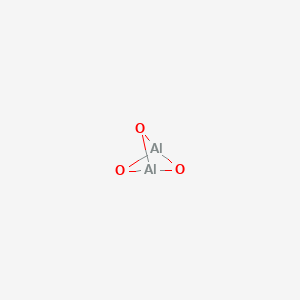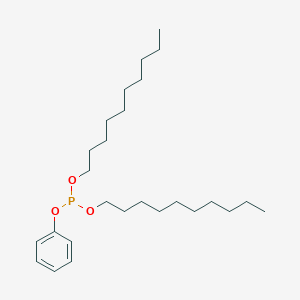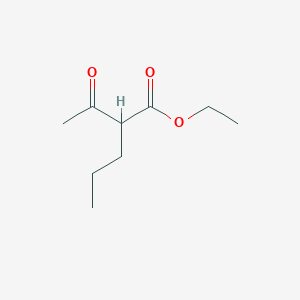
Ethyl 2-acetylpentanoate
概要
説明
Synthesis Analysis
The synthesis of ethyl 2-acetylpentanoate and related compounds has been explored through various chemical reactions. For instance, BF(3).Et(2)O-induced decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates in acetonitrile leads to the formation of N-acyl beta-enamino ester derivatives, showcasing a novel approach to synthesizing complex ester derivatives through 1,2-aryl migration in vinyl cation intermediates (Gioiello et al., 2009). Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized via the coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], providing insight into the synthesis process and structural determination of ethyl 2-acetylpentanoate derivatives (Seino et al., 2017).
Molecular Structure Analysis
The molecular structure of ethyl 2-acetylpentanoate and its derivatives has been elucidated through various analytical techniques. X-ray crystallography and density functional theory (DFT) calculations have revealed the structural distortion associated with steric hindrance around the tetrasubstituted alkene moiety, expanding the understanding of the molecular structure of ethyl 2-cyano-3-alkoxypent-2-enoates (Seino et al., 2017).
Chemical Reactions and Properties
Ethyl 2-acetylpentanoate undergoes various chemical reactions, reflecting its versatile chemical properties. Phosphine-mediated [3+2] cycloaddition reactions of ethyl 5,5-diarylpenta-2,3,4-trienoates with arylmethylidenemalononitriles and N-tosylimines have been reported, showcasing the compound's reactivity in synthesizing novel polysubstituted cyclopentenes or pyrrolidines (Guan & Shi, 2009).
Physical Properties Analysis
The physical properties of ethyl 2-acetylpentanoate derivatives have been studied, including their crystal structures. For instance, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate was determined, revealing that the six-membered 1,3-dithiane ring adopts a twist-boat conformation, indicating the impact of molecular structure on physical properties (Boukhedena et al., 2018).
科学的研究の応用
Biotechnology & Fermentation:
- In a study on Acetone–butanol–ethanol (ABE) production, Ethyl 2-acetylpentanoate, as 2‐ethyl‐l‐hexanol, was used for in situ dispersion-free extraction of products during the fermentation process (Shukla, Kang, & Sirkar, 1989).
Chemical Synthesis & Catalysis:
- A study investigating the kinetics of the reesterification of esters with alcohols mentioned ethyl 2-acetylpentanoate as ethyl isobutyrate, exploring its reactivity in the presence of a sulfonated styrene-divinylbenzene copolymer as catalyst (Setínek & Beranek, 1970).
- Research on the fabrication of 4-Phenyl-2-Butanone detailed the synthesis of ethyl acetoacetate, a compound related to ethyl 2-acetylpentanoate, in the process of creating medicinal compounds (Jiangli Zhang, 2005).
Pharmaceutical & Biomedical Applications:
- Ethyl 2-cyanoacrylate, a derivative of ethyl 2-acetylpentanoate, was investigated for its histopathological effects when used as a tissue adhesive in cardiovascular and thoracic surgery. The study concluded that it could be a viable alternative or adjunct to conventional techniques in various surgical procedures (Kaplan et al., 2004).
- Another study described the use of ethyl 2-cyanoacrylate for the bonding of alkyl 2-cyanoacrylates to human dentin and enamel, highlighting its potential in dental applications (Beech, 1972).
Material Science & Engineering:
- Research on conducting polymers mentioned octanoic acid 2-thiophen-3-yl-ethyl ester, a derivative of ethyl 2-acetylpentanoate, for the synthesis of electrochemically homopolymerized materials, emphasizing its electrochromic properties and potential in creating visually appealing transitions (Sacan et al., 2006).
- A study focused on ethyl acetate, a solvent related to ethyl 2-acetylpentanoate, for the synthesis of poly(2-ethyl-2-oxazoline) in green solvent systems, highlighting the importance of sustainable and environmentally friendly solvents in polymer synthesis (Vergaelen et al., 2020).
Safety And Hazards
Ethyl 2-acetylpentanoate has been classified with the GHS07 pictogram. The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 2-acetylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOACUZAQKMOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870885 | |
| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetylpentanoate | |
CAS RN |
1540-28-9 | |
| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-acetylpentanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-acetylpentanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-propylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




